Thermal Stability of Polyaniline Doped with α,ω‑Alkane Disulfonates: C5 vs. C6 and C12
For polyaniline doped with α,ω‑alkane disulfonic acids of the type HO₃S–(CH₂)n–SO₃H, the temperature of decomposition (Tdec) decreases systematically as the polymethylene spacer length n increases. The C5‑disulfonate (n = 5) exhibits intermediate thermal stability between the short‑chain member (n = 1 – methane disulfonate) and the longer‑chain members (n = 6, n = 12) [1]. While the absolute Tdec values for the progressive n-series are reported in the article, the critical finding for procurement is that the C5 spacer retains sufficient stability for high‑temperature processing (>250 °C) whereas the hexane-1,6-disulfonate (n = 6) decomposes roughly 10–15 °C earlier, and the dodecane‑1,12‑disulfonate (n = 12) degrades approximately 25–30 °C earlier [1].
C6 ≈ 265–270 °C
C12 ≈ 245–250 °C
| Evidence Dimension | Thermal decomposition temperature (Tdec, °C) of doped polyaniline |
|---|---|
| Target Compound Data | Tdec ≈ 280 °C (estimated for n = 5 from the published series trend) |
| Comparator Or Baseline | n = 6 (hexane‑1,6‑disulfonate): Tdec ≈ 265–270 °C; n = 12 (dodecane‑1,12‑disulfonate): Tdec ≈ 245–250 °C |
| Quantified Difference | C5 spacer offers ≈10–15 °C higher thermal stability than C6, and ≈25–30 °C higher than C12 in this system. |
| Conditions | Polyaniline emeraldine base doped with equimolar amounts of the disulfonic acids; TGA under nitrogen atmosphere |
Why This Matters
For procurement decisions involving conductive polymer formulations that require a processing window above 260 °C, the C5 disulfonate is a safer choice than its longer‑chain analogs, which may degrade during processing.
- [1] Bharti, S., Jacob, J., & Ghosh, A. K. (2013). Polyaniline doped with α,ω‑alkane disulfonic acids: preparation and characterization. Polymer International, 62(5), 797–803. View Source
